molecular formula C20H22ClF2N3O3S2 B2872399 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1216562-60-5

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride

Cat. No. B2872399
CAS RN: 1216562-60-5
M. Wt: 489.98
InChI Key: YGCGLKRCIHDFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H22ClF2N3O3S2 and its molecular weight is 489.98. The purity is usually 95%.
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Scientific Research Applications

Novel Insecticides

Flubendiamide is a novel class of insecticide with a unique chemical structure that includes novel substituents such as a sulfonylalkyl group. It exhibits extremely strong insecticidal activity, especially against lepidopterous pests, and is safe for non-target organisms. Flubendiamide's novel mode of action and its suitability for controlling lepidopterous insects make it an important agent in insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds with a sulfonylamino group, have been synthesized and studied for their cardiac electrophysiological activity. These compounds exhibited potency comparable to sematilide, a class III agent undergoing clinical trials, indicating that these derivatives might serve as selective class III electrophysiological agents (Morgan et al., 1990).

Anti-inflammatory and Antimicrobial Applications

Compounds derived from thiazole and thiazoline, coupled with dimethylamino)benzoic acid, showed anti-inflammatory activity. Specifically, hydrochloride salts of certain derivatives demonstrated effectiveness across a range of concentrations, with some showing no adverse effects on myocardial function, indicating potential for therapeutic applications (Lynch et al., 2006).

Antimalarial and Potential COVID-19 Applications

Sulphonamide derivatives were investigated for their antimalarial activity and characterized for ADMET properties. One compound demonstrated exceptional antimalarial activity with a high selectivity index, attributed to the presence of a quinoxaline moiety. These findings suggest potential utility in treating malaria and exploring applications against COVID-19 (Fahim & Ismael, 2021).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and shown to be effective corrosion inhibitors for steel in acidic solutions. Their ability to adsorb onto surfaces and inhibit corrosion, alongside theoretical studies correlating with experimental results, demonstrates their utility in materials science and engineering applications (Hu et al., 2016).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3S2.ClH/c1-4-30(27,28)15-7-5-6-13(10-15)19(26)25(9-8-24(2)3)20-23-18-16(22)11-14(21)12-17(18)29-20;/h5-7,10-12H,4,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCGLKRCIHDFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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